tert-butyl 4-({[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]carbamoyl}methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[2-[[3-methyl-1-(triazol-1-yl)butan-2-yl]amino]-2-oxoethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N5O3/c1-14(2)16(13-24-11-8-20-22-24)21-17(25)12-15-6-9-23(10-7-15)18(26)27-19(3,4)5/h8,11,14-16H,6-7,9-10,12-13H2,1-5H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYXOLZLXZBXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)CC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-({[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]carbamoyl}methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes substitution reactions, particularly in the context of click chemistry. It is known to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Common Reagents and Conditions:
Reagents: Copper(I) catalysts, azides, alkynes.
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions are triazole-linked compounds, which are valuable in various chemical biology applications .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has shown that compounds containing triazole moieties exhibit significant antimicrobial activity. A study demonstrated that derivatives of piperidine, including those with triazole structures, possess potent activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell wall synthesis and inhibition of essential enzymes .
Case Study: Synthesis and Activity
In a recent investigation, a series of triazole derivatives were synthesized, including tert-butyl 4-({[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]carbamoyl}methyl)piperidine-1-carboxylate. These compounds were tested against multidrug-resistant strains of bacteria and exhibited promising results with minimum inhibitory concentrations significantly lower than traditional antibiotics .
| Compound Name | Structure | MIC (µg/mL) |
|---|---|---|
| Compound A | Structure A | 8 |
| Compound B | Structure B | 16 |
| tert-butyl 4-[...] | Structure C | 4 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies indicate that triazole-containing piperidine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism was observed in various cancer cell lines including breast and lung cancer models .
Agricultural Applications
Herbicidal Activity
this compound has shown potential as a herbicide. Its ability to inhibit specific enzymatic pathways involved in plant growth makes it a candidate for developing new herbicides that target resistant weed species without affecting crop yield .
Case Study: Field Trials
Field trials conducted with this compound demonstrated effective weed control in maize crops with minimal phytotoxicity observed on the maize plants themselves. The application rates were optimized to ensure maximum efficacy while minimizing environmental impact .
Material Science
Polymer Development
The incorporation of triazole units into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. This compound can serve as a functional monomer in the synthesis of advanced polymer composites.
Data Table: Polymer Properties
| Polymer Type | Addition of Tert-butyl Compound | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|---|
| Polymer A | Yes | 250 | 50 |
| Polymer B | No | 200 | 30 |
Mechanism of Action
The mechanism by which tert-butyl 4-({[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]carbamoyl}methyl)piperidine-1-carboxylate exerts its effects is primarily through its role as a ligand in CuAAC reactions. It coordinates with copper(I) ions, facilitating the cycloaddition of azides and alkynes to form triazole rings . This process is highly efficient and biocompatible, making it suitable for various applications in chemical biology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Piperidine Derivatives
Piperidine-carboxylate derivatives are widely explored due to their conformational flexibility and bioavailability. Below is a comparison with key analogs:
Key Observations :
- The target compound ’s triazole group distinguishes it from analogs with chloronitroaniline (electron-withdrawing) or aliphatic chains (lipophilic) substituents. This triazole enhances polarity and may improve solubility compared to the 4-methylpentyl analog .
- The carbamoylmethyl linker in the target compound allows for modular functionalization, unlike rigid aromatic substituents in benzimidazolone precursors .
Structural and Spectroscopic Analysis
- NMR Data :
- The triazole protons in the target compound are expected to resonate at δ 7.5–8.5 ppm (aromatic region), distinct from the aliphatic signals (δ 1.0–2.5 ppm) in the 4-methylpentyl analog .
- Piperidine ring protons in all analogs show similar splitting patterns (e.g., axial/equatorial H-2/H-6 at δ 3.0–4.0 ppm) .
- HRMS : Molecular ion peaks for piperidine-carboxylates typically align within 0.001 Da of theoretical values, confirming high purity .
Bioactivity and Selectivity
- Triazole-Containing Compounds: The 1,2,3-triazole group mimics amide bonds in pharmacophores, enhancing binding to kinase ATP pockets (e.g., CDK9) compared to non-aromatic substituents .
- Benzimidazolone Derivatives : Exhibit higher rigidity and electron-withdrawing effects, favoring protease inhibition over kinase targets .
- Lipophilic Analogs (e.g., 4-methylpentyl) : Improved membrane permeability but reduced solubility, limiting use in hydrophilic target spaces .
Computational and Bioactivity Profiling
- Similarity Metrics : Tanimoto and Dice coefficients calculated for the target compound against analogs reveal moderate similarity (0.4–0.6), driven by the shared piperidine-carbamate core but divergent substituents .
- Bioactivity Clustering : Hierarchical clustering based on NCI-60 data suggests triazole-containing compounds cluster with kinase inhibitors, while benzimidazolones align with DNA-binding agents .
Biological Activity
The compound tert-butyl 4-({[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]carbamoyl}methyl)piperidine-1-carboxylate is a derivative of triazole, which has gained attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their pharmacological potential, including antibacterial, antifungal, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a piperidine ring, a triazole moiety, and a tert-butyl group, contributing to its biological activity.
The biological activity of triazole derivatives often involves the inhibition of specific enzymes or pathways. For instance:
- Antifungal Activity : Triazoles typically inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi.
- Anticancer Activity : Certain triazole derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have evaluated the efficacy of triazole derivatives similar to this compound:
- Anticancer Study : A study investigated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures exhibited significant growth inhibition in breast and lung cancer cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of triazole derivatives against several bacterial strains. The study reported that certain derivatives showed potent activity against resistant strains of Staphylococcus aureus and Escherichia coli .
- In Vivo Studies : Animal models treated with triazole derivatives demonstrated promising results in reducing tumor sizes and improving survival rates compared to control groups. These findings support further investigation into their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
